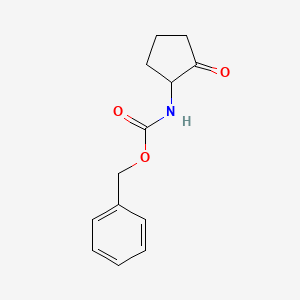

Benzyl (2-oxocyclopentyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-(2-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQISPRKLLFTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Carbamate Functionalities in Organic Chemistry

The carbamate (B1207046) functional group, characterized by an ester and an amide linked to the same carbonyl group, is a cornerstone of modern organic and medicinal chemistry. masterorganicchemistry.comchem-station.com Its prevalence stems from its unique electronic and structural properties, which render it a stable yet readily cleavable moiety. This dual nature makes carbamates exceptionally useful as protecting groups for amines. masterorganicchemistry.comchem-station.com The benzyloxycarbonyl (Cbz or Z) group, in particular, is a classic and widely used amine-protecting group, first introduced by Bergmann and Zervas in 1932. masterorganicchemistry.com

The Cbz group is typically installed by reacting an amine with benzyl (B1604629) chloroformate in the presence of a mild base. chemicalbook.com Its stability under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenation (e.g., using Pd/C and H₂), makes it an invaluable tool in multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.com The protection of an amino group as a benzyl carbamate tempers its nucleophilicity and basicity, allowing for selective reactions at other sites within a molecule. chem-station.com

Significance of the 2 Oxocyclopentyl Scaffold in Synthetic Endeavors

The 2-oxocyclopentyl ring system is a privileged scaffold found in a diverse array of natural products and biologically active molecules. Its compact and rigid structure provides a well-defined three-dimensional framework that can be strategically functionalized to interact with biological targets. The synthesis of functionalized cyclopentanones is an active area of research, with numerous methods developed to access these valuable intermediates. acs.orgnih.govnih.gov

The presence of a ketone functionality at the 2-position of the cyclopentyl ring offers a handle for a wide range of chemical transformations. This includes, but is not limited to, aldol (B89426) reactions, Michael additions, and the formation of various heterocyclic systems. The ability to introduce substituents at different positions on the ring with stereochemical control is crucial for the synthesis of complex target molecules.

Overview of Academic Research Trajectories for Benzyl 2 Oxocyclopentyl Carbamate

Retrosynthetic Analysis and Planning

Retrosynthetic analysis provides a logical framework for devising synthetic routes to this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Key Disconnections and Transform Considerations

The most logical retrosynthetic disconnection for this compound is the carbamate C-N bond. This disconnection simplifies the molecule into two primary fragments: a 2-oxocyclopentyl amine synthon and a benzyloxycarbonyl group. The corresponding chemical transformation is a carbamate formation reaction, typically an acylation of an amine.

A secondary disconnection can be considered at the C-N bond between the amino group and the cyclopentanone (B42830) ring. This leads to a cyclopentanone enolate (or equivalent) and an electrophilic nitrogen source.

Primary Retrosynthetic Disconnections:

| Disconnection | Bond Type | Resulting Synthons | Corresponding Reaction |

| Carbamate C-N | Amide/Carbamate | 2-oxocyclopentyl amine & Benzyloxycarbonyl cation | N-Acylation |

| Ring C-N | C-N | Cyclopentanone enolate & Electrophilic amine | Electrophilic Amination |

Identification of Essential Synthons and Corresponding Synthetic Equivalents

Following the disconnections, the key is to identify practical synthetic equivalents for the idealized synthons.

For the primary disconnection, the 2-oxocyclopentyl amine synthon is typically handled as its stable salt, 2-aminocyclopentanone hydrochloride. The benzyloxycarbonyl cation synthon is readily available as benzyl chloroformate (Cbz-Cl) or dibenzyl dicarbonate (Cbz₂O), which are common reagents for introducing the Cbz protecting group.

| Synthon | Synthetic Equivalent | Role |

| 2-Oxocyclopentyl amine | 2-Aminocyclopentanone hydrochloride | Nucleophile |

| Benzyloxycarbonyl cation | Benzyl chloroformate (Cbz-Cl) | Electrophile |

| Benzyloxycarbonyl cation | Dibenzyl dicarbonate (Cbz₂O) | Electrophile |

Strategic Considerations for Cyclopentanone Ring Formation

The synthesis of the core 2-aminocyclopentanone structure itself requires strategic planning. Several classic and modern organic reactions can be employed to construct the five-membered ring. organic-chemistry.orgorganic-chemistry.orgbaranlab.org

One common approach is the Dieckmann condensation of an appropriate adipic acid derivative, followed by functional group manipulations to introduce the amine at the alpha-position. Another powerful method is the Pauson-Khand reaction, which constructs the cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, although this would require subsequent reduction and amination. thieme-connect.com More contemporary methods involve catalytic cascade reactions, such as those combining amine catalysis and N-heterocyclic carbene (NHC) catalysis to form highly functionalized cyclopentanones from simple acyclic precursors. nih.govacs.orgnih.gov

Direct Synthetic Approaches to this compound

The most direct and common method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 2-aminocyclopentanone, typically used as its hydrochloride salt, with benzyl chloroformate. The reaction is performed in the presence of a base to neutralize the hydrochloric acid released and to deprotonate the amine, rendering it nucleophilic.

A typical procedure involves dissolving 2-aminocyclopentanone hydrochloride in a biphasic system of water and an organic solvent (like dichloromethane (B109758) or diethyl ether). An inorganic base, such as sodium carbonate or sodium bicarbonate, is added to the aqueous layer. Benzyl chloroformate is then added, often dropwise, to the stirred mixture. The product is then isolated from the organic layer after workup.

Example Reaction Conditions:

| Reactant A | Reactant B | Base | Solvent System | Typical Yield |

| 2-Aminocyclopentanone HCl | Benzyl Chloroformate | Sodium Bicarbonate | Water / Dichloromethane | Moderate to High |

| 2-Aminocyclopentanone HCl | Dibenzyl Dicarbonate | Triethylamine | Dichloromethane | High |

Multi-Step Convergent and Linear Synthesis Pathways

A linear synthesis might start from cyclopentanone itself. The strategy would involve:

α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group.

Azide (B81097) Displacement: Substitution of the bromide with an azide ion (e.g., using sodium azide).

Reduction: Reduction of the azide group to the primary amine (e.g., via hydrogenation or Staudinger reaction).

Carbamate Formation: Protection of the resulting 2-aminocyclopentanone with benzyl chloroformate as described previously.

A convergent synthesis could involve preparing a functionalized cyclopentanone and a separate amine-containing fragment before combining them. However, for a relatively simple molecule like this compound, linear syntheses starting from cyclopentanone or syntheses involving ring formation are more common.

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

This compound possesses a stereocenter at the C2 position of the cyclopentanone ring. Therefore, the synthesis of enantiomerically pure (R)- or (S)-benzyl (2-oxocyclopentyl)carbamate is a significant objective, particularly for applications in medicinal chemistry or as chiral building blocks.

Several strategies can be employed:

Resolution of Racemic Amine: The racemic 2-aminocyclopentanone can be resolved using a chiral acid to form diastereomeric salts, which can be separated by crystallization. nih.gov Each diastereomer can then be treated with a base to liberate the enantiomerically pure amine, which is then reacted with benzyl chloroformate.

Asymmetric Catalysis: Modern synthetic methods allow for the direct asymmetric synthesis of functionalized cyclopentanones. nih.govacs.orgnih.gov For example, organocatalytic Michael additions to α,β-unsaturated aldehydes followed by an intramolecular cyclization can generate chiral cyclopentanone cores. nih.govacs.orgnih.gov These could be adapted to produce a precursor to chiral 2-aminocyclopentanone. Copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters also presents a pathway to chiral β-amino esters, which could potentially be elaborated into the target structure. nih.gov

Starting from a Chiral Pool: A synthesis could begin with a readily available enantiopure starting material, such as a derivative of glutamic acid or a chiral cyclopentene (B43876) derivative. Ring-closing metathesis (RCM) is a powerful tool in such approaches, often used to form the five-membered ring with stereochemical control. nih.gov

A reported enantioselective synthesis of a related compound, 12-amino alkylidenecyclopentenone prostaglandins, utilized a acs.orgacs.org sigmatropic rearrangement of an asymmetric allylic cyanate (B1221674) to create a chiral amine, which was then incorporated into a cyclopentenone ring via RCM. nih.gov This highlights the advanced strategies available for constructing such chiral systems.

Chiral Catalyst-Mediated Transformations

The direct asymmetric synthesis of the core scaffold, chiral 2-aminocyclopentanone, or its precursors, is a primary strategy. This is often achieved through the use of chiral metal catalysts or organocatalysts to influence the stereochemical outcome of key bond-forming reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation:

A powerful method for establishing the chiral amine center is the asymmetric hydrogenation of a prochiral precursor, such as an α-dehydroamino ketone or a cyclic enamide. Rhodium complexes with chiral phosphine (B1218219) ligands are particularly effective for this transformation. For instance, the asymmetric hydrogenation of an N-acylated α-dehydro-2-aminocyclopentanone derivative using a Rhodium catalyst paired with a chiral bisphosphine ligand, such as DuanPhos, can yield the corresponding chiral α-amino ketone with high enantioselectivity (up to 99% ee). nih.gov This approach offers a direct route to the chiral amino ketone core, which can then be N-protected with a benzyl chloroformate to yield the target carbamate.

Similarly, the asymmetric hydrogenation of cyclic enamides or enecarbamates provides an alternative route. nih.govdicp.ac.cn A catalyst system comprising a rhodium precursor and a chiral phosphine ligand can effectively reduce the double bond with high facial selectivity, establishing the stereocenter. The subsequent deprotection and conversion of the amine to the benzyl carbamate would complete the synthesis.

Organocatalytic Asymmetric Synthesis:

Organocatalysis has emerged as a robust tool for the enantioselective construction of cyclic systems. A multicatalytic one-pot cascade reaction can be envisioned for the synthesis of a functionalized cyclopentanone precursor. nih.gov This could involve a secondary amine-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction. nih.gov This strategy assembles the cyclopentanone ring and introduces multiple stereocenters with high enantioselectivity, which can then be further elaborated to 2-aminocyclopentanone.

Another relevant organocatalytic approach is the asymmetric Michael addition of a nucleophile to a cyclopentenone derivative, or the intramolecular cyclization of a linear precursor. For example, bifunctional thiourea (B124793) or squaramide catalysts can activate substrates through hydrogen bonding and direct the stereochemical course of the reaction, leading to highly enantioenriched cyclopentanone derivatives. nih.govresearchgate.net These precursors would then require functional group manipulations to install the amino group at the C2 position.

Table 1: Representative Chiral Catalyst-Mediated Transformations for Precursors

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ / DuanPhos | α-Dehydroamino ketone | Chiral α-amino ketone | Up to 99% | nih.gov |

| Rh-DuanPhos complex | Cyclic Dienamide | Chiral Cyclic Allylic Amine | Up to 99% | nih.gov |

| Prolinol derivative / NHC | 1,3-Diketone + Enal | Functionalized Cyclopentanone | >95% | nih.gov |

| Squaramide Catalyst | Cyclopentane-1,2-dione + Alkylidene Oxindole | Michael Adduct | High | nih.gov |

Enzymatic and Biocatalytic Routes to Stereoisomers

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemates, offering a green and highly selective method for obtaining enantiopure compounds.

Lipase-Catalyzed Kinetic Resolution:

In the context of this compound synthesis, a key strategy involves the enzymatic kinetic resolution of a racemic precursor. While direct resolution of 2-aminocyclopentanone can be challenging, the resolution of a closely related derivative, such as a racemic ester of 2-aminocyclopentanecarboxylic acid, is a well-established approach. nih.govnih.gov

In a typical kinetic resolution, a lipase (B570770) such as Candida antarctica lipase A (CAL-A) or Candida antarctica lipase B (CAL-B) is used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For example, the enzymatic kinetic resolution of a racemic cyclic amino ester can be achieved through alkoxycarbonylation, where the lipase demonstrates high enantiodiscrimination. nih.gov The choice of the acylating agent and reaction conditions is crucial for achieving high selectivity.

Once the chiral amino ester is obtained, it can be converted to the target this compound through a series of standard organic transformations, including conversion to the corresponding amino ketone.

Table 2: Lipase-Catalyzed Kinetic Resolution of Cyclic Amino Ester Precursors

| Enzyme | Substrate | Reaction Type | Selectivity (E-value) | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | Methyl indoline-2-carboxylate | Alkoxycarbonylation | Excellent | nih.gov |

| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | Good to Excellent | d-nb.info |

| Pseudomonas Lipase (Amano PS) | Racemic Amino Acid Esters | Hydrolysis | High | nih.gov |

Auxiliary-Controlled Asymmetric Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

Oxazolidinone Auxiliaries:

Evans oxazolidinones are widely used chiral auxiliaries. For the synthesis of this compound, a chiral oxazolidinone can be acylated with a cyclopentanone-2-carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective transformation, such as an electrophilic amination, to introduce the nitrogen functionality with high stereocontrol.

Alternatively, a chiral oxazolidinone can be used to control the stereochemistry of a Diels-Alder reaction to construct the chiral cyclopentanone framework. nih.gov A diene bearing a chiral oxazolidinone can react with a suitable dienophile to yield a cyclic product with high diastereoselectivity. Subsequent cleavage of the auxiliary and functional group manipulation would lead to the desired enantiomer of 2-aminocyclopentanone, which can then be protected as the benzyl carbamate. A key advantage of this method is the potential for high diastereoselectivity and the ability to recover the chiral auxiliary for reuse. nih.gov

A temporary stereocenter approach can also be employed, where an aldol (B89426) reaction with a chiral auxiliary creates a temporary stereocenter that directs a subsequent cyclopropanation, followed by a retro-aldol reaction to reveal the chiral product. rsc.org While not directly applied to cyclopentanone synthesis in the cited literature, the principle could be adapted.

Table 3: Auxiliary-Controlled Asymmetric Synthesis Approaches

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Oxazolidinone | Diels-Alder Reaction | Up to 93:7 | nih.gov |

| Oxazolidin-2-one | Diastereoisomeric Separation | N/A | nih.gov |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol Reaction | High de | rsc.org |

Reactions Involving the Carbamate Moiety

The carbamate group in this compound, specifically a benzyloxycarbonyl (Cbz) protected amine, is a key site for chemical modification. Reactions at this position primarily involve the cleavage of the protecting group or further functionalization of the nitrogen atom.

N-Deprotection Strategies (e.g., Cleavage of the Benzyloxycarbonyl Group)

The removal of the benzyloxycarbonyl (Cbz) group is a common transformation in organic synthesis to liberate a free amine. While specific studies detailing the N-deprotection of this compound are not prevalent in the surveyed literature, the cleavage of Cbz groups is a well-established area of research. Generally, this is achieved through hydrogenolysis.

Standard conditions for Cbz deprotection involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction is typically carried out in a solvent such as methanol or ethyl acetate and proceeds under mild conditions, often at room temperature and atmospheric pressure. The products of this reaction are the deprotected amine, toluene, and carbon dioxide.

It is important to note that the presence of other functional groups in the molecule can influence the choice of deprotection strategy. For instance, the ketone functionality in this compound could potentially be reduced under certain hydrogenolysis conditions, although this is generally not favored for simple ketones when using palladium on carbon.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

Further functionalization of the carbamate nitrogen in this compound, such as through alkylation or acylation, is a plausible synthetic route. However, specific examples of these reactions for this particular compound are not readily found in the scientific literature.

In general, N-alkylation of carbamates requires a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base and reaction conditions would need to be carefully selected to avoid side reactions, such as those involving the enolization of the cyclopentanone ring.

N-acylation of the carbamate nitrogen is less common, as the nitrogen is already part of a carbonyl system and is therefore less nucleophilic.

Intermolecular and Intramolecular Condensation Reactions

Detailed studies on the participation of this compound in inter- or intramolecular condensation reactions are not widely available in the current body of scientific literature.

Transformations of the 2-Oxocyclopentyl Ketone Functionality

The ketone group of the 2-oxocyclopentyl moiety is a versatile handle for a variety of chemical transformations, including reduction, derivatization, and reactions at the adjacent alpha-carbon.

Carbonyl Reduction and Derivatization Reactions

The carbonyl group of this compound can undergo addition reactions with nucleophiles. A specific example of this is the Grignard reaction. A patent describes the reaction of this compound with methylmagnesium bromide in tetrahydrofuran at -78 °C. google.comgoogleapis.comgoogle.com This reaction results in the addition of a methyl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup. google.comgoogleapis.comgoogle.com

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| This compound | Methylmagnesium bromide | Tetrahydrofuran | -78 °C to room temp. | rac-Benzyl [(1R,2R)-2-hydroxy-2-methylcyclopentyl]carbamate | google.comgoogleapis.comgoogle.com |

Other standard carbonyl reduction methods, such as the use of sodium borohydride, would be expected to reduce the ketone to the corresponding secondary alcohol. The stereochemical outcome of such a reduction would be an important consideration.

Alpha-Carbon Reactivity and Functionalization

The reactivity of the alpha-carbons adjacent to the ketone in this compound is a key area for potential functionalization, such as through alkylation or other electrophilic additions. However, specific literature detailing the alpha-carbon functionalization of this particular compound is scarce.

In general, the deprotonation of one of the alpha-hydrogens with a suitable base would generate an enolate, which could then react with various electrophiles. The regioselectivity of this deprotonation would be influenced by the presence of the adjacent bulky carbamate group.

Ring-Opening and Rearrangement Reactions of the Cyclopentanone Core

The cyclopentanone ring in this compound is susceptible to several classes of reactions that can lead to either ring expansion, in the form of lactones, or ring contraction, yielding cyclobutane derivatives. The specific outcome is highly dependent on the reaction conditions and the reagents employed.

Baeyer-Villiger Oxidation for Ring Expansion

The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. researchgate.netwikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. sigmaaldrich.com For this compound, this oxidation presents two potential regioisomeric lactone products, arising from the migration of either the C1-C2 bond or the C1-C5 bond.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the C2 carbon is a secondary carbon substituted with a bulky and electron-withdrawing carbamate group, while the C5 carbon is an unsubstituted secondary carbon. The electron-withdrawing nature of the N-Cbz group is expected to disfavor the migration of the C2-carbon, suggesting that the migration of the C5-carbon would be preferred, leading to the formation of a six-membered lactone.

While specific studies on this compound are not prevalent in the literature, the general principles of the Baeyer-Villiger oxidation of substituted cyclopentanones support this predicted outcome. The reaction is a powerful tool for transforming the cyclopentanone core into a heterocyclic lactone structure, which can be a valuable intermediate in the synthesis of more complex molecules. Enzyme-catalyzed Baeyer-Villiger oxidations, using Baeyer-Villiger monooxygenases (BVMOs), also offer a highly regio- and stereoselective method for such transformations. libretexts.org

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | m-CPBA | Benzyl (6-oxooxepan-2-yl)carbamate | Baeyer-Villiger Oxidation |

| This compound | m-CPBA | Benzyl (2-oxooxepan-7-yl)carbamate | Baeyer-Villiger Oxidation |

Note: The formation of Benzyl (6-oxooxepan-2-yl)carbamate is predicted to be the major product based on migratory aptitude.

Favorskii Rearrangement for Ring Contraction

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a carboxylic acid derivative with a contracted ring system. vaia.com For this rearrangement to occur with this compound, the molecule must first undergo α-halogenation at the C2 position to yield an α-haloketone. This can be achieved using standard halogenating agents.

Following halogenation, treatment with a base, such as sodium hydroxide or an alkoxide, would initiate the rearrangement. The mechanism is thought to proceed through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base. In the case of a cyclic α-halo ketone, this results in a ring-contracted product. For the hypothetical 2-bromo-benzyl (2-oxocyclopentyl)carbamate, a Favorskii rearrangement would be expected to yield a benzyl (carboxycyclobutyl)carbamate derivative. The exact isomer of the final product would depend on the stereochemistry of the starting material and the reaction conditions.

The Favorskii rearrangement provides a synthetic route to highly functionalized cyclobutane derivatives from cyclopentanone precursors. The reaction is known to be stereospecific, and the choice of base can influence the final product, with hydroxides leading to carboxylic acids and alkoxides yielding esters.

Table 2: Hypothetical Favorskii Rearrangement of a this compound Derivative

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. Bromine 2. Sodium Hydroxide | Benzyl (1-carboxycyclobutyl)carbamate | Halogenation followed by Favorskii Rearrangement |

Selective Reaction Pathways and Chemoselectivity

The presence of both a ketone and a Cbz-protected amine in this compound necessitates careful consideration of chemoselectivity in its transformations. Depending on the chosen reagents and reaction conditions, it is possible to selectively target one functional group while leaving the other intact.

Selective Reduction of the Ketone

The reduction of the cyclopentanone carbonyl group to a hydroxyl group can be achieved while preserving the Cbz protecting group. The choice of reducing agent is critical for this selectivity. Mild reducing agents, such as sodium borohydride (NaBH₄), are generally effective for the reduction of ketones without affecting the more robust carbamate group. youtube.com This selective reduction would yield benzyl (2-hydroxycyclopentyl)carbamate, a versatile intermediate for further synthetic modifications.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and cleave the Cbz group, leading to 2-aminocyclopentanol. Therefore, for the selective reduction of the ketone, milder conditions are essential.

Selective Cleavage of the Cbz Protecting Group

Conversely, the benzyloxycarbonyl (Cbz) protecting group can be selectively removed while leaving the cyclopentanone moiety untouched. The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. thieme-connect.demissouri.edu These conditions are generally mild enough not to affect the ketone functionality.

This selective deprotection is highly valuable as it liberates the amine group, yielding 2-aminocyclopentanone, which can then participate in a wide range of further reactions, such as amide bond formation or reductive amination. The orthogonality of the Cbz group to many other functionalities, including ketones, makes it a widely used protecting group in organic synthesis. organic-chemistry.org

Table 3: Chemoselective Transformations of this compound

| Reactant | Reagent | Product | Transformation |

| This compound | Sodium Borohydride (NaBH₄) | Benzyl (2-hydroxycyclopentyl)carbamate | Selective Ketone Reduction |

| This compound | H₂, Pd/C | 2-Aminocyclopentanone | Selective Cbz Deprotection |

Applications of Benzyl 2 Oxocyclopentyl Carbamate in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

In principle, Benzyl (B1604629) (2-oxocyclopentyl)carbamate is well-suited to act as a versatile synthetic building block. The presence of the ketone and the protected amine on a cyclic scaffold provides a platform for a variety of chemical transformations. The ketone functionality allows for nucleophilic additions, alpha-functionalization, and condensation reactions. The carbamate-protected amine, once deprotected, can participate in amide bond formations, reductive aminations, and the construction of nitrogen-containing heterocycles.

Despite this potential, specific and detailed examples of Benzyl (2-oxocyclopentyl)carbamate being used as a foundational starting material for the synthesis of a broad range of molecules are not readily found in peer-reviewed journals. Its utility in this regard remains largely theoretical and underexplored in comparison to other more common cyclic amino acid derivatives.

Integration into Complex Molecule Total Synthesis Initiatives

The total synthesis of natural products and other complex molecules often relies on the strategic use of multifunctional building blocks to construct stereochemically rich and complex core structures. A molecule like this compound could conceivably serve as a key intermediate in the synthesis of natural products containing a substituted cyclopentane (B165970) ring.

However, a thorough review of the literature did not reveal any published total syntheses where this compound is explicitly mentioned as a key intermediate or starting material. While many syntheses utilize related fragments, the specific contribution of this compound to the field of total synthesis is not documented.

Precursor in the Construction of Diverse Heterocyclic Systems

The 1,2-dicarbonyl-like relationship of the ketone and the protected amine in this compound makes it an attractive precursor for the synthesis of various fused heterocyclic systems. Condensation reactions with dinucleophiles could, in theory, lead to the formation of a wide array of bicyclic structures containing nitrogen, oxygen, or sulfur. For instance, reaction with hydrazines could yield pyrazolidine (B1218672) derivatives, while reaction with hydroxylamine (B1172632) could produce isoxazolidine-fused systems.

While the synthesis of heterocyclic compounds from 2-aminocyclopentanone derivatives is a known strategy, specific examples that start with this compound to generate diverse heterocyclic libraries are not described in the available literature. The potential of this specific precursor in heterocyclic synthesis remains an area open for investigation.

Contributions to Fragment-Based Synthetic Design

Fragment-based drug discovery (FBDD) is a powerful method for the identification of lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The structural motifs present in this compound—a cyclic ketone and a protected amine—are common features in bioactive molecules. As such, it could be a valuable member of a fragment library.

Nevertheless, there is no specific mention in the scientific literature of this compound being included in fragment screening libraries or being utilized in fragment-to-lead optimization campaigns. Its application in this area of medicinal chemistry is not currently documented.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Further investigation into proprietary chemical databases or direct contact with researchers who may have synthesized this compound would be necessary to obtain the required analytical information. At present, this information is not available in the public sphere, precluding the creation of the requested scientific article.

High-Performance Liquid Chromatography (HPLC)

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. In the context of Benzyl (B1604629) (2-oxocyclopentyl)carbamate, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. A suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, would be developed to achieve a clear separation between the product and other components of the reaction mixture. The resulting spots on the TLC plate would be visualized under UV light, owing to the UV-active benzyl moiety. The retention factor (Rf) value would be a characteristic property of the compound under the specific TLC conditions.

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter in the 2-oxocyclopentyl ring of Benzyl (2-oxocyclopentyl)carbamate necessitates the use of chiral chromatography to separate and quantify its enantiomers. This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including carbamates. The mobile phase composition, flow rate, and column temperature would be meticulously optimized to achieve baseline separation of the enantiomers. Without experimental data, it is not possible to specify the exact CSP or conditions that would be successful for this particular compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique could provide unambiguous proof of its molecular structure, including the absolute configuration of the chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of all atoms in the molecule can be determined. This powerful technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no published crystal structure for this compound is available in crystallographic databases.

Computational and Theoretical Investigations Pertaining to Benzyl 2 Oxocyclopentyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) have become a standard tool for investigating the electronic structure of organic molecules due to their balance of accuracy and computational cost. nih.govarxiv.org

For Benzyl (B1604629) (2-oxocyclopentyl)carbamate, DFT calculations can elucidate several key aspects of its electronic structure. The first step typically involves geometry optimization to find the lowest energy arrangement of the atoms. nih.gov From this optimized structure, a variety of electronic properties can be calculated.

Key Electronic Properties from DFT:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. An electrostatic potential map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzyl (2-oxocyclopentyl)carbamate, this would likely show negative potential around the carbonyl and carbamate (B1207046) oxygens and positive potential near the carbamate N-H proton.

Atomic Charges: Various schemes can be used to assign partial charges to each atom in the molecule. This information helps in understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Partial Charge on C=O (cyclopentanone) | +0.45 e |

| Partial Charge on O (cyclopentanone) | -0.50 e |

| Partial Charge on N (carbamate) | -0.60 e |

Table 6.1: Hypothetical DFT-calculated electronic properties of this compound.

These calculations provide a quantitative foundation for understanding the molecule's stability, reactivity, and spectroscopic properties. wikipedia.org

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. nih.gov For this compound, this could involve studying its formation or its subsequent transformations.

A common synthetic route to such carbamates is the Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate, which is then trapped by an alcohol. nih.gov Computational studies can model this entire reaction pathway:

Reactant and Product Optimization: The geometries of reactants, intermediates, transition states, and products are optimized.

Transition State Searching: Locating the transition state (the maximum energy point along the reaction coordinate) is crucial. Frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the bond-breaking/forming process.

Energy Profile: By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. nih.gov

For example, in a reaction involving this compound, computational analysis could compare different potential pathways, such as those catalyzed by different acids or bases, to predict which conditions would be most favorable. nih.gov

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Formation of Acyl Azide | 15.2 |

| Curtius Rearrangement to Isocyanate | 25.8 (Rate-Determining Step) |

| Nucleophilic Attack by Benzyl Alcohol | 8.5 |

Table 6.2: Hypothetical activation energies for the formation of this compound via a Curtius rearrangement pathway, calculated using DFT.

Conformational Analysis and Stereochemical Outcome Predictions

The three-dimensional shape (conformation) of this compound is critical to its properties and interactions. The molecule possesses several rotatable bonds and a flexible five-membered ring, leading to a complex conformational landscape.

Carbamate Conformation: The carbamate group itself can exist in syn and anti conformations due to restricted rotation around the C-N bond, a phenomenon attributed to amide resonance. nih.gov While the anti rotamer is often slightly more stable for steric and electrostatic reasons, the energy difference can be small, leading to a mixture of conformers in solution. nih.govacs.org Computational methods can precisely calculate the energies of these rotamers and the rotational barrier between them.

Cyclopentanone (B42830) Ring Conformation: The cyclopentane (B165970) ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the 'envelope', where one carbon is out of the plane of the other four, and the 'half-chair', with three carbons in a plane and the other two on opposite sides. youtube.comlibretexts.org Computational analysis can determine the relative energies of these conformers and the energy barriers for their interconversion (a process known as pseudorotation). youtube.com

Stereochemical Outcome: If the 2-aminocyclopentanone precursor is chiral, or if subsequent reactions create a new stereocenter, computational methods can help predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the one with the lower activation energy can be identified as the likely major product. This is particularly useful in asymmetric synthesis. nih.gov Machine learning models are also emerging as a powerful tool for predicting stereoselectivity based on features derived from computational analysis. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-N-C) |

| anti-Benzyl (2-oxocyclopentyl)carbamate | 0.00 | ~180° |

| syn-Benzyl (2-oxocyclopentyl)carbamate | +1.2 | ~0° |

| Rotational Barrier | 12.5 | N/A |

Table 6.3: Hypothetical relative energies of the carbamate rotamers of this compound.

Molecular Modeling and Docking Studies in Synthetic Planning

Beyond understanding the isolated molecule, computational modeling can place this compound in a broader context, particularly in synthetic planning and in the design of new functional molecules.

Substrate-Catalyst Interactions: If the synthesis of this compound involves a catalyst, molecular modeling can be used to study how the substrate docks into the catalyst's active site. This can explain the observed selectivity and guide the design of more efficient catalysts.

Planning Further Reactions: Computational tools can predict the outcomes of further reactions involving this compound. For example, by calculating the reactivity of different sites on the molecule, one could predict whether an incoming reagent would react at the cyclopentanone carbonyl, the benzyl group, or another position. This predictive power can save significant time and resources in the lab by prioritizing the most promising reaction conditions. nih.govchemrxiv.org

Designing Derivatives: If this compound were a scaffold for drug discovery, molecular docking would be a key computational technique. nih.gov This involves simulating the binding of the molecule and its potential derivatives into the active site of a target protein. The docking score, a measure of the predicted binding affinity, can help prioritize which derivatives to synthesize for biological testing. nih.gov

| Parameter | Description | Application in Synthetic Planning |

| Binding Energy | The calculated strength of interaction between the substrate and a catalyst or reagent. | Predicting catalyst efficacy and selectivity. |

| Interaction Geometry | The precise 3D arrangement of the substrate within a binding site. | Understanding the origin of stereoselectivity. |

| Reactivity Indices | Fukui functions or other calculated indices that predict the most reactive sites in the molecule. | Guiding the choice of reagents for selective transformations. |

Table 6.4: Application of molecular modeling parameters in the synthetic planning involving this compound.

Development and Study of Structural Analogues and Derivatives

Synthesis and Reactivity of Benzyl (B1604629) Group Modifications

The benzyl group of Benzyl (2-oxocyclopentyl)carbamate offers a prime site for modification to generate a diverse library of analogues. The aromatic ring can undergo various electrophilic substitution reactions, and the benzylic position also presents opportunities for functionalization.

Modifications to the phenyl ring can significantly impact the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups can be introduced to study their effects on reactivity and biological interactions.

Table 1: Potential Phenyl-Substituted Analogues of this compound

| Substituent (R) | Potential Synthetic Precursor | Potential Effect of Substituent |

| 4-Methoxy | (4-Methoxyphenyl)methanol | Electron-donating, may increase reactivity of the benzyl group toward oxidation. |

| 4-Nitro | (4-Nitrophenyl)methanol | Electron-withdrawing, may decrease the lability of the benzyl group. |

| 4-Chloro | (4-Chlorophenyl)methanol | Electron-withdrawing (inductive), weak deactivator. |

| 2,4-Difluoro | (2,4-Difluorophenyl)methanol | Strong electron-withdrawing effects, potentially enhancing certain biological interactions. organic-chemistry.org |

The synthesis of these analogues would typically involve the reaction of the corresponding substituted benzyl alcohol with a suitable derivative of 2-aminocyclopentanone, or the use of a substituted benzyl chloroformate.

The benzylic carbon of the benzyl group is susceptible to radical halogenation and oxidation reactions. nih.gov For instance, Wohl-Ziegler bromination could introduce a bromine atom at the benzylic position, providing a handle for further nucleophilic substitution. Oxidation of the benzylic CH2 to a carbonyl group would yield a benzoyl derivative, fundamentally altering the nature of the carbamate (B1207046).

Derivatization and Functionalization of the 2-Oxocyclopentyl Ring

The 2-oxocyclopentyl ring is a hub of chemical reactivity, primarily due to the presence of the ketone and the adjacent chiral center.

The ketone functionality can undergo a range of classical carbonyl reactions, including:

Reductive Amination: To introduce further diversity at the amine.

Wittig Reaction: To form an exocyclic double bond.

Formation of Cyanohydrins: As a precursor to alpha-hydroxy acids.

The α-protons of the cyclopentanone (B42830) are acidic and can be removed by a suitable base to form an enolate. rsc.org This enolate is a powerful nucleophile for a variety of transformations. researchgate.netnih.gov

Alkylation: Introduction of alkyl groups at the C3 and C5 positions. The choice of base and reaction conditions can influence the regioselectivity of alkylation.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. nih.gov

Michael Addition: The enolate can act as a Michael donor to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Table 2: Potential Derivatives from 2-Oxocyclopentyl Ring Functionalization

| Reaction Type | Reagent Example | Potential Product Structure |

| Aldol Condensation | Benzaldehyde | Benzyl (5-benzylidene-2-oxocyclopentyl)carbamate |

| Michael Addition | Methyl vinyl ketone | Benzyl (2-oxo-3-(3-oxobutyl)cyclopentyl)carbamate |

| Alkylation | Methyl iodide | Benzyl (5-methyl-2-oxocyclopentyl)carbamate |

Exploration of Alternative Carbamate Linkage Analogues

Urea derivatives can be synthesized by reacting 2-aminocyclopentanone with a benzyl isocyanate. These analogues introduce an additional N-H bond, potentially altering hydrogen bonding interactions.

Thiocarbamates, which replace the carbonyl oxygen of the carbamate with sulfur, can be prepared from 2-aminocyclopentanone and O-benzyl chlorothioformate or by reacting the amino ketone with benzyl isothiocyanate. rsc.orgrsc.org The change from oxygen to sulfur affects the electronic character and steric bulk of the linker.

Table 3: Carbamate Linkage Analogues

| Linkage | General Structure | Key Synthetic Precursors |

| Urea | R-NH-CO-NH-R' | Isocyanate and amine |

| Thiocarbamate | R-NH-CS-O-R' | Isothiocyanate and alcohol, or chlorothioformate and amine |

The stability of these linkers generally follows the order: amide > carbamate > ester > carbonate. researchgate.net

Systematic Synthesis and Characterization of Stereoisomeric Forms

This compound possesses a chiral center at the C1 position of the cyclopentyl ring. The synthesis and separation of its enantiomers are crucial for understanding its stereospecific interactions in biological systems.

The stereoselective synthesis of β-amino ketones is a well-established field, often employing chiral auxiliaries or catalysts. researchgate.netorganic-chemistry.org One common approach is the Mannich reaction, where a ketone, an aldehyde, and an amine react to form a β-amino ketone. Asymmetric versions of this reaction can provide enantiomerically enriched products. researchgate.net

For instance, the use of a chiral proline catalyst in a three-component Mannich reaction of cyclopentanone, formaldehyde, and benzylamine (B48309) could potentially lead to the enantioselective synthesis of 2-(benzylaminomethyl)cyclopentanone, a precursor that could be converted to the desired stereoisomer of this compound.

Another strategy involves the resolution of the racemic 2-aminocyclopentanone precursor using chiral acids or through enzymatic resolution. The resulting enantiopure amine can then be reacted with benzyl chloroformate to yield the desired enantiomer of the final product. The absolute configuration of the stereoisomers would be determined using techniques such as X-ray crystallography or by comparison with known standards.

Conclusion and Future Perspectives in Benzyl 2 Oxocyclopentyl Carbamate Research

Synthesis and Transformation Advances

The synthesis of carbamates, including the benzyl (B1604629) carbamate (B1207046) moiety in the target molecule, has evolved significantly from traditional methods. Historically, the synthesis relied on reagents like the highly toxic phosgene, its derivatives, or isocyanates. nih.govusf.edu Other classical routes include the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides. nih.gov The Curtius rearrangement, which proceeds through an isocyanate intermediate from an acyl azide (B81097), remains a widely employed strategy for converting carboxylic acids into carbamates. nih.govbeilstein-journals.org

More recent advancements have focused on greener and safer alternatives, with a strong emphasis on the use of carbon dioxide (CO₂) as a C1 source. nih.gov This approach is environmentally benign and leverages a renewable resource. nih.gov Modern methods often involve a three-component coupling of an amine, carbon dioxide, and an electrophile (like an alkyl halide) in the presence of a base such as cesium carbonate. usf.eduorganic-chemistry.org These CO₂-based methods offer mild reaction conditions and can prevent common side reactions like N-alkylation. organic-chemistry.org Continuous flow processes have also been developed, which can significantly reduce reaction times for CO₂-based carbamate synthesis. acs.org

Regarding the cyclopentanone (B42830) core, advances in its functionalization represent key transformation strategies applicable to Benzyl (2-oxocyclopentyl)carbamate. The ketone functionality allows for a wide range of transformations, including α- or β-functionalization via processes like the aza-Michael reaction, which can proceed with excellent diastereoselectivity. ucd.ie The molecule can also serve as a precursor for a variety of heterocyclic compounds, such as pyrazoles, thiophenes, and pyridazines, through condensation reactions with different reagents. researchgate.netscirp.org

| Methodology | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Methods | Phosgene, Isocyanates | Well-established, versatile | Use of highly toxic and/or harsh reagents | nih.govusf.edu |

| Rearrangement Reactions | Acyl azides (Curtius), Amides (Hofmann) | Avoids phosgene, good for specific precursors | May require multiple steps to generate precursor | nih.gov |

| CO₂ Fixation | Amine, CO₂, Alkyl Halide, Base | Environmentally benign, mild conditions, high selectivity | May require optimization of base and solvent systems | organic-chemistry.orgacs.org |

| Flow Chemistry | Continuous feed of reagents (e.g., for Curtius or CO₂ methods) | Fast, safe, allows precise control, easy scale-up | Requires specialized equipment | beilstein-journals.orgacs.org |

Unresolved Challenges and Emerging Research Avenues

Despite progress in the synthesis of its constituent parts, significant challenges remain, primarily centered on stereocontrol. The C2 position of the cyclopentyl ring in this compound is a stereocenter, meaning the molecule is chiral. The development of efficient and highly stereoselective synthetic methods to access specific enantiomers of this compound is a major unresolved issue. While resolutions of racemic mixtures are possible, they are often low-yielding and have poor atom economy. acs.org Enzymatic resolutions offer a milder alternative, but their effectiveness can be limited for cyclopentanone analogues due to poor steric discrimination. acs.org

The general construction of enantiomerically enriched 2-substituted cyclic ketones remains a formidable challenge in organic synthesis. acs.orgnih.gov This difficulty highlights the need for novel asymmetric catalytic methods that can set the stereochemistry at the C2 position during the formation of the ring or in a subsequent functionalization step.

These challenges directly inform emerging research avenues. One of the most promising is the use of this compound as a chiral building block. enamine.netnih.gov Chiral molecules are in high demand for drug discovery, as biological targets are themselves chiral and often interact differently with different enantiomers of a drug. enamine.netnih.gov By developing a robust stereoselective synthesis for this compound, it could be used as a versatile starting material for creating complex, three-dimensional molecules for pharmaceutical development. nih.govnih.gov The self-assembly of achiral components into complex chiral architectures is another cutting-edge field where the principles of stereocontrol are paramount, suggesting that understanding the stereochemistry of building blocks like this is of fundamental importance. nih.govrsc.org

| Unresolved Challenge | Description | Emerging Research Avenue | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Difficulty in controlling the 3D arrangement at the C2 position, leading to mixtures of enantiomers. | Development of novel asymmetric catalysts and enzymatic resolution methods specifically for 2-aminocyclopentanone systems. | acs.orgrsc.org |

| Atom Economy and Efficiency | Classical resolution methods are inherently inefficient (max 50% yield). Multi-step syntheses often have low overall yields. | Designing catalytic, enantioselective reactions that build the chiral center directly from achiral precursors. | acs.orgnih.gov |

| Scaffold Diversification | Limited exploration of the reactivity of the bifunctional (amine and ketone) scaffold. | Using the compound as a versatile chiral building block for the synthesis of compound libraries for drug discovery and materials science. | scirp.orgenamine.net |

Future Directions in Synthetic Methodologies and Applications

The future of research on this compound will likely focus on two interconnected areas: refining synthetic methodologies and expanding its applications as a versatile chemical intermediate.

In synthetic methodology, the primary goal will be the development of a general, efficient, and stereoselective synthesis. This will involve exploring novel catalytic systems, such as dual Lewis acid catalysis for cycloaddition reactions to form the cyclopentanone ring or chiral Brønsted acid catalysis. nih.govrsc.org Furthermore, integrating modern techniques like continuous flow chemistry could lead to safer and more scalable production, particularly when using sensitive reagents or intermediates like acyl azides for a Curtius rearrangement. beilstein-journals.org Another direction is the continued development of green chemistry principles, such as catalyst-free reactions or the expanded use of CO₂ to form the carbamate group, minimizing hazardous waste. organic-chemistry.orgacs.org

The potential applications of enantiomerically pure this compound are significant. Its structure is a valuable starting point for medicinal chemistry programs. The protected amine and the ketone offer two distinct points for chemical modification, allowing for the systematic synthesis of diverse derivatives. The cyclopentane (B165970) ring is a recognized bioisostere for phenyl rings, offering a way to create C(sp³)-rich, three-dimensional analogues of existing drugs, which can improve properties like solubility and metabolic stability. nih.gov Future work will likely involve using this compound as a scaffold to synthesize novel heterocyclic systems or as a key intermediate in the total synthesis of biologically active natural products. scirp.orgmdpi.com As tailor-made amino acids and their derivatives continue to be indispensable tools in drug design, this compound represents a unique, non-canonical variant with significant untapped potential. nih.gov

| Future Synthetic Direction | Key Objective | Potential Application | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Develop a catalytic, enantioselective synthesis to access single-enantiomer products with high efficiency. | Production of chiral building blocks for the pharmaceutical industry. | nih.gov |

| Continuous Flow Synthesis | Implement the optimal synthetic route in a continuous flow system. | Safer, more efficient, and scalable production for industrial applications. | beilstein-journals.orgacs.org |

| Library Synthesis | Utilize the two functional handles (protected amine, ketone) for combinatorial chemistry. | Generation of diverse molecular libraries for high-throughput screening in drug discovery. | scirp.org |

| Bioisosteric Replacement | Incorporate the scaffold into known bioactive molecules in place of aromatic rings. | Development of new drug candidates with improved pharmacokinetic properties. | nih.gov |

Q & A

Q. Basic Characterization Protocol

- ¹H/¹³C NMR : Confirm carbamate linkage (δ ~155 ppm for carbonyl) and cyclopentyl protons (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 248.12).

How are crystallographic data refined for carbamate derivatives with twinned crystals?

Q. Advanced Crystallography

- SHELXL Refinement : Use twin laws (e.g., -h, -k, l) and HKLF5 format to model twinning.

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in the cyclopentyl ring .

- Data Contradictions : Compare multiple datasets to resolve ambiguities in bond lengths/angles .

What enzymatic assays are suitable for evaluating its cholinesterase inhibition?

Q. Basic Biological Screening

- Ellman’s Assay : Measure acetylcholinesterase (AChE) inhibition via thiocholine production (λ = 412 nm).

- IC₅₀ Determination : Dose-response curves (1–100 µM) identify potency. Reference compound: Galantamine (IC₅₀ ~1 µM) .

How can receptor-dependent SAR models guide structural modifications?

Q. Advanced Computational Modeling

- Docking Studies (AutoDock Vina) : Predict binding to AChE’s catalytic site (PDB: 4EY7).

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ) with inhibitory activity.

- Selectivity Screening : Test against butyrylcholinesterase (BChE) to optimize selectivity indices .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Measures

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

How can photodegradation pathways be analyzed under UV exposure?

Q. Advanced Stability Studies

- LC-MS/MS : Identify degradation products (e.g., benzyl alcohol or cyclopentanone derivatives).

- Kinetic Modeling : Calculate half-life (t₁/₂) under UV-A (315–400 nm) using first-order kinetics.

How to resolve contradictions in enzyme inhibition data across replicate studies?

Q. Data Analysis Strategy

- Statistical Validation : Apply ANOVA to assess inter-experimental variability.

- Buffer Optimization : Test pH (7.4 vs. 8.0) and ionic strength effects on enzyme activity.

- Positive Controls : Include donepezil or rivastigmine to calibrate assay conditions .

What retrosynthetic approaches prioritize atom economy for carbamate derivatives?

Q. Advanced Synthesis Planning

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.